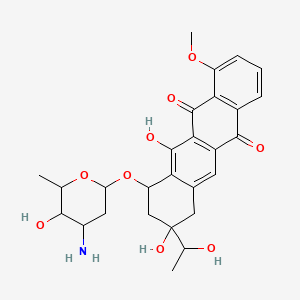

11-Deoxydaunomycinol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

71800-90-3 |

|---|---|

Molecular Formula |

C27H31NO9 |

Molecular Weight |

513.5 g/mol |

IUPAC Name |

7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-6,9-dihydroxy-9-(1-hydroxyethyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione |

InChI |

InChI=1S/C27H31NO9/c1-11-23(30)16(28)8-19(36-11)37-18-10-27(34,12(2)29)9-13-7-15-22(25(32)20(13)18)26(33)21-14(24(15)31)5-4-6-17(21)35-3/h4-7,11-12,16,18-19,23,29-30,32,34H,8-10,28H2,1-3H3 |

InChI Key |

GRVBOQWAGWTZLJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(C(CC(O1)OC2CC(CC3=CC4=C(C(=C23)O)C(=O)C5=C(C4=O)C=CC=C5OC)(C(C)O)O)N)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 11-Deoxydaunomycinol: History, Discovery, and Scientific Core

Abstract

This technical guide provides a comprehensive overview of 11-Deoxydaunomycinol, a C-13 alcohol metabolite of 11-deoxy anthracyclines. The discovery of this compound is intrinsically linked to the exploration of naturally occurring and semi-synthetic anthracycline analogues. This document details the historical context of its emergence, available biochemical data, and the experimental methodologies relevant to its study. It is intended for researchers, scientists, and professionals in the field of drug development who are focused on oncology and chemotherapy.

Introduction

The anthracycline class of antibiotics represents a cornerstone of cancer chemotherapy, with prominent members such as doxorubicin and daunorubicin widely used in the treatment of a variety of malignancies. The therapeutic efficacy of these agents is, however, often limited by significant side effects, most notably cardiotoxicity. This has driven extensive research into the development of new anthracycline analogues with improved therapeutic indices. Within this vast field of study, the exploration of modifications at the C-11 position of the aglycone and the metabolism of these compounds has led to the identification of molecules like this compound.

This compound is the C-13 alcohol metabolite of an 11-deoxy anthracycline. The "-ol" suffix denotes the reduction of the C-13 ketone group of the parent compound to a secondary alcohol. This metabolic conversion is a well-documented pathway for many clinically used anthracyclines and is known to significantly impact their biological activity and toxicity profiles.

History and Discovery

The discovery of this compound is not marked by a single, seminal event but rather evolved from the broader investigation of anthracycline biosynthesis and metabolism. The parent compounds, 11-deoxy anthracyclines, were identified as natural products from strains of Streptomyces peucetius. A key publication in this area by Cassinelli and colleagues in 1982, published in The Journal of Antibiotics, described the isolation of 4-O-demethyl-11-deoxydoxorubicin and 4-O-demethyl-11-deoxydaunorubicin from Streptomyces peucetius var. aureus.

The understanding that anthracyclines undergo metabolic reduction at the C-13 position to form alcohol metabolites was already established from studies of clinically used drugs like doxorubicin and daunorubicin. Therefore, the existence of this compound was a logical consequence of the metabolism of its parent 11-deoxy anthracycline. The formal identification and characterization of this specific metabolite would have occurred during preclinical studies evaluating the pharmacokinetics and metabolism of novel 11-deoxy anthracycline candidates.

Quantitative Data

Table 1: General Biological Activity Profile of Anthracycline C-13 Alcohol Metabolites Compared to Parent Compounds

| Parameter | Parent Anthracycline (e.g., Doxorubicin) | C-13 Alcohol Metabolite (e.g., Doxorubicinol) |

| Anticancer Potency (IC50) | Generally lower (more potent) | Generally higher (less potent) |

| Topoisomerase II Inhibition | Strong inhibitor | Weaker inhibitor |

| Cardiotoxicity | Contributes to cardiotoxicity | Considered a major contributor to cardiotoxicity |

| Cellular Uptake | Varies by analogue | Can be retained in cardiac tissue |

Experimental Protocols

Detailed experimental protocols for the specific synthesis or isolation of this compound are not explicitly published. However, established methodologies for the synthesis of 11-deoxy anthracyclines and the isolation of their metabolites can be adapted.

Synthesis of 11-Deoxydaunorubicin (Parent Compound)

A general synthetic approach to 11-deoxy anthracyclines involves the glycosylation of an 11-deoxy-aglycone with a suitable sugar donor.

Workflow for the Synthesis of an 11-Deoxy Anthracycline:

Caption: General workflow for the chemical synthesis of an 11-deoxy anthracycline.

Methodology:

-

Preparation of the 11-Deoxy-Aglycone: This typically involves multi-step organic synthesis starting from a simpler aromatic precursor. Key steps include the construction of the tetracyclic ring system and the specific deoxygenation at the C-11 position.

-

Glycosylation: The 11-deoxy-aglycone is coupled with a protected daunosamine derivative. The choice of glycosylation method (e.g., using glycosyl halides or triflates as donors) is critical to control the stereochemistry of the glycosidic bond.

-

Deprotection: The protecting groups on the sugar moiety are removed under mild conditions to yield the final 11-deoxydaunorubicin.

-

Purification: The final product is purified using chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC).

Isolation of this compound from Biological Samples

The isolation of anthracycline metabolites typically involves extraction from biological matrices followed by chromatographic separation.

Workflow for Metabolite Isolation:

Caption: A typical workflow for the isolation and analysis of anthracycline metabolites.

Methodology:

-

Sample Preparation: Biological samples (e.g., plasma, urine, or tissue homogenates) are treated to precipitate proteins, typically with a cold organic solvent like acetonitrile.

-

Extraction: The supernatant is subjected to either solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to concentrate the analytes and remove interfering substances.

-

Analysis: The extracted sample is analyzed by HPLC, often coupled with mass spectrometry (LC-MS/MS), to separate, identify, and quantify the parent drug and its metabolites. The identification of this compound would be based on its retention time and mass-to-charge ratio compared to a synthesized standard, if available.

Mechanism of Action and Signaling Pathways

The mechanism of action of this compound is presumed to be similar to that of other anthracycline C-13 alcohol metabolites. The primary molecular target of the parent anthracyclines is the topoisomerase II-DNA complex.

Signaling Pathway for Anthracycline-Induced Cytotoxicity:

Caption: Simplified signaling pathway of anthracycline-induced cytotoxicity.

While the parent 11-deoxy anthracycline would follow this pathway, this compound, as the C-13 alcohol metabolite, is generally considered to be a much less potent inhibitor of topoisomerase II. Its primary significance lies in its contribution to the off-target effects of the parent drug, particularly cardiotoxicity.

Proposed Mechanism of Cardiotoxicity:

The cardiotoxicity of anthracycline metabolites is thought to be multifactorial, involving:

-

Mitochondrial Dysfunction: Accumulation of the alcohol metabolites in cardiac mitochondria can impair the electron transport chain, leading to a decrease in ATP production and an increase in the generation of reactive oxygen species (ROS).

-

Oxidative Stress: The increased ROS production can damage cellular components, including lipids, proteins, and DNA, leading to cardiomyocyte apoptosis.

-

Altered Calcium Homeostasis: The metabolites can interfere with the function of key calcium-handling proteins in cardiomyocytes, such as the sarcoplasmic reticulum Ca2+-ATPase (SERCA2a), leading to impaired contractility.

Conclusion

This compound is a C-13 alcohol metabolite of 11-deoxy anthracyclines, a class of compounds that emerged from the ongoing search for safer and more effective cancer chemotherapeutics. While not a primary drug candidate itself, its formation is a critical aspect of the metabolism and toxicity profile of its parent compounds. Understanding the history, biochemical properties, and mechanisms of action of such metabolites is essential for the rational design of new anthracycline analogues with improved therapeutic outcomes. Further research is warranted to isolate and fully characterize this compound to provide more precise quantitative data and a deeper understanding of its biological role.

An In-depth Technical Guide to the Biochemical Properties of 11-Deoxydaunomycinol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biochemical properties of 11-Deoxydaunomycinol, a derivative of the anthracycline antibiotic daunorubicin. Due to the limited availability of direct experimental data for this compound, this document extrapolates much of its predicted behavior from the well-characterized properties of its parent compound, daunorubicin, and other closely related analogs. The primary mechanism of action for this class of compounds involves DNA intercalation and the inhibition of topoisomerase II, leading to cytotoxic effects.[1][2] This guide covers the presumed mechanism of action, potential biochemical interactions, and methodologies for its investigation, serving as a foundational resource for researchers and drug development professionals.

Introduction

Anthracyclines are a critical class of chemotherapeutic agents used in the treatment of a wide range of cancers.[2] this compound is an analog of daunorubicin, differing by the absence of a hydroxyl group at the C-11 position of the aglycone. This structural modification is expected to influence its electronic properties, DNA binding affinity, and interaction with topoisomerase II, potentially altering its efficacy and toxicity profile. This guide synthesizes the current understanding of anthracycline biochemistry to provide a predictive framework for the study of this compound.

Physicochemical Properties

| Property | Daunorubicin | This compound (Predicted) |

| Chemical Formula | C₂₇H₂₉NO₁₀ | C₂₇H₂₉NO₉ |

| Molecular Weight | 527.52 g/mol | 511.52 g/mol |

| Appearance | Red-orange crystalline powder | Predicted to be a colored solid |

| Solubility | Soluble in water, methanol, and chloroform | Predicted to have similar solubility |

Mechanism of Action

The primary anticancer mechanism of anthracyclines is their interference with DNA replication and transcription.[1][2] This is achieved through two main processes:

-

DNA Intercalation: The planar tetracyclic ring of the anthracycline molecule inserts itself between DNA base pairs.[1] This intercalation leads to a local unwinding of the DNA double helix and blocks the progression of DNA and RNA polymerases.

-

Topoisomerase II Inhibition: Anthracyclines form a stable ternary complex with DNA and topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication, transcription, and recombination.[1] By stabilizing the "cleavable complex," the drug prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks and ultimately triggering apoptosis.[1]

The absence of the C-11 hydroxyl group in this compound may alter the geometry and stability of the drug-DNA-enzyme complex, which could modulate its inhibitory potency.

References

Spectroscopic Profile of 11-Deoxydaunomycinol: A Technical Guide

This technical guide provides a comprehensive overview of the anticipated spectroscopic characteristics of 11-Deoxydaunomycinol, a derivative of the anthracycline antibiotic family. The information is tailored for researchers, scientists, and professionals in drug development, offering a detailed examination of its expected spectroscopic signature across various analytical techniques.

Molecular Structure

This compound is structurally similar to daunorubicin, with two key modifications: the reduction of the C-13 ketone to a hydroxyl group and the absence of the C-11 hydroxyl group. These alterations are expected to induce predictable shifts in its spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure of organic compounds. The following tables outline the predicted ¹H and ¹³C NMR chemical shifts for this compound, based on known data for daunorubicin and considering the structural differences.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | 7.8-8.0 | d | ~7.5 |

| H-2 | 7.6-7.8 | t | ~8.0 |

| H-3 | 7.3-7.5 | d | ~8.5 |

| 4-OCH₃ | 3.9-4.1 | s | - |

| H-1' | 5.3-5.5 | br s | - |

| H-7 | 5.0-5.2 | t | ~6.5 |

| H-10ax | 2.8-3.0 | d | ~18.0 |

| H-10eq | 2.2-2.4 | dd | ~18.0, ~2.0 |

| H-8ax | 2.0-2.2 | m | - |

| H-8eq | 1.8-2.0 | m | - |

| 13-CH(OH) | 4.0-4.2 | q | ~6.5 |

| 14-CH₃ | 1.2-1.4 | d | ~6.5 |

| 6-OH | 13.9-14.1 | s | - |

| 9-OH | 4.5-4.7 | s | - |

| H-2'ax | 1.7-1.9 | m | - |

| H-2'eq | 1.9-2.1 | m | - |

| H-3' | 3.5-3.7 | m | - |

| H-4' | 3.2-3.4 | m | - |

| H-5' | 4.0-4.2 | q | ~6.5 |

| 5'-CH₃ | 1.2-1.3 | d | ~6.5 |

| 3'-NH₂ | 7.5-8.5 | br s | - |

| 4'-OH | 4.8-5.2 | br s | - |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C-1 | 120-122 |

| C-2 | 135-137 |

| C-3 | 118-120 |

| C-4 | 155-157 |

| C-4a | 133-135 |

| C-5 | 186-188 |

| C-5a | 135-137 |

| C-6 | 160-162 |

| C-6a | 110-112 |

| C-7 | 68-70 |

| C-8 | 33-35 |

| C-9 | 75-77 |

| C-10 | 35-37 |

| C-10a | 110-112 |

| C-11 | 130-132 |

| C-11a | 134-136 |

| C-12 | 186-188 |

| C-12a | 110-112 |

| C-13 | 65-67 |

| C-14 | 20-22 |

| 4-OCH₃ | 56-58 |

| C-1' | 100-102 |

| C-2' | 33-35 |

| C-3' | 45-47 |

| C-4' | 68-70 |

| C-5' | 67-69 |

| C-6' (5'-CH₃) | 16-18 |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition :

-

¹H NMR : Acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR : Employ proton decoupling and acquire spectra over a wider spectral width. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

-

2D NMR : Perform COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) experiments to aid in the assignment of proton and carbon signals, respectively.

-

-

Data Processing : Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Reference the spectra to the residual solvent peak.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, Electrospray Ionization (ESI) is a suitable technique.

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Description |

| [M+H]⁺ | 514.1915 | Protonated molecule |

| [M+Na]⁺ | 536.1734 | Sodium adduct |

| [M-H₂O+H]⁺ | 496.1809 | Loss of water |

| [Aglycone+H]⁺ | 353.0968 | Cleavage of the glycosidic bond, protonated aglycone |

Experimental Protocol: Mass Spectrometry

-

Sample Preparation : Prepare a dilute solution of this compound (approximately 10-100 µg/mL) in a solvent compatible with ESI, such as methanol or acetonitrile, with the addition of a small amount of formic acid to promote protonation.[1]

-

Instrumentation : Use a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled with an ESI source.

-

Data Acquisition : Acquire data in positive ion mode over a suitable mass range (e.g., m/z 100-1000).

-

Data Analysis : Analyze the resulting spectrum to identify the molecular ion and characteristic fragment ions.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which is particularly useful for compounds with chromophores like the anthracycline ring system.

Table 4: Predicted UV-Visible Absorption Maxima for this compound

| Solvent | Predicted λmax (nm) |

| Methanol | ~234, ~252, ~290, ~480, ~495, ~530 |

| 0.9% NaCl | ~480 |

Note: The absorption maxima are expected to be very similar to those of daunorubicin.[2][3]

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation : Prepare a solution of this compound of a known concentration in a UV-transparent solvent (e.g., methanol, ethanol, or a buffered aqueous solution).

-

Instrumentation : Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition : Scan the sample over a wavelength range of 200-800 nm, using the solvent as a blank.

-

Data Analysis : Identify the wavelengths of maximum absorbance (λmax).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 5: Predicted Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3300-3500 (broad) | O-H and N-H stretching |

| 2850-2950 | C-H stretching (aliphatic) |

| ~1710 | C=O stretching (quinone) |

| ~1620 | C=C stretching (aromatic) |

| ~1285 | C-O stretching (phenol) |

| ~1080 | C-O stretching (alcohol/ether) |

Note: The absence of a strong C=O stretch around 1730 cm⁻¹ (ketone) and the presence of a more prominent O-H band compared to daunorubicin would be key distinguishing features.

Experimental Protocol: Infrared Spectroscopy

-

Sample Preparation :

-

KBr Pellet : Mix a small amount of the solid sample with dry potassium bromide (KBr) and press it into a thin pellet.

-

ATR : Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

-

Instrumentation : Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition : Collect the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Data Analysis : Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Experimental and Logical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a compound like this compound.

References

- 1. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 2. Daunorubicin | C27H29NO10 | CID 30323 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Chemometric Analysis of UV-Visible Spectral Fingerprints for the Discrimination and Quantification of Clinical Anthracycline Drug Preparation Used in Oncology - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of 11-Deoxydaunomycinol

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Core Mechanism of Action

The anticancer activity of 11-Deoxydaunomycinol is believed to be driven by a dual-pronged assault on the cellular machinery of cancer cells. This involves the physical insertion into DNA (intercalation) and the disruption of a critical enzyme involved in DNA replication and repair (topoisomerase II).

DNA Intercalation

The planar aromatic chromophore of the this compound molecule inserts itself between the base pairs of the DNA double helix.[1][2] This intercalation event leads to a cascade of structural and functional consequences for the DNA:

-

Structural Distortion: The insertion of the drug molecule unwinds and elongates the DNA helix, causing a significant distortion of its natural conformation.[1]

-

Inhibition of DNA Processes: This structural alteration interferes with the binding of DNA and RNA polymerases, thereby inhibiting DNA replication and transcription.

-

Stabilization of the DNA Duplex: The interaction between the drug and DNA base pairs can stabilize the double helix, which can also contribute to the blockage of enzymatic processes.[3]

The daunosamine sugar moiety of the molecule resides in the minor groove of the DNA, further stabilizing the complex through electrostatic interactions.[1]

Topoisomerase II Inhibition

Topoisomerase II is a vital enzyme that resolves DNA topological problems, such as supercoiling and tangling, which arise during replication, transcription, and recombination. It functions by creating transient double-strand breaks in the DNA, allowing another segment of DNA to pass through, and then resealing the breaks.

This compound, like other anthracyclines, acts as a "topoisomerase II poison".[4] It does not inhibit the enzyme's ability to cleave DNA; instead, it stabilizes the "cleavage complex," a transient intermediate where topoisomerase II is covalently bound to the 5'-ends of the cleaved DNA.[3][4] This trapping of the cleavage complex prevents the re-ligation of the DNA strands, leading to the accumulation of permanent, protein-linked DNA double-strand breaks.[3] These breaks are highly cytotoxic and trigger downstream apoptotic pathways.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key molecular events and their logical flow, from the initial interaction of this compound with cellular components to the ultimate induction of cell death.

Caption: Molecular mechanism of this compound leading to apoptosis.

Quantitative Data (Representative)

The following tables summarize representative quantitative data for the parent compound, daunorubicin. These values can serve as a benchmark for assessing the activity of this compound.

Table 1: Cytotoxicity (IC50 Values)

| Cell Line | IC50 (nM) - Daunorubicin |

| A549 (Lung Carcinoma) | 50 - 150 |

| MCF-7 (Breast Cancer) | 20 - 100 |

| HL-60 (Leukemia) | 10 - 50 |

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: DNA Binding Affinity

| Parameter | Value (for Daunorubicin) |

| Binding Constant (K) | 10^5 - 10^6 M^-1 |

| Binding Site Size | 2 - 3 base pairs |

Table 3: Topoisomerase II Inhibition

| Parameter | Value (for Daunorubicin) |

| Topo II-mediated DNA Cleavage (EC50) | 1 - 10 µM |

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of anthracyclines.

Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC50).

Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Caption: Workflow for determining cytotoxicity using the MTT assay.

DNA Intercalation Assay (Fluorescent Intercalator Displacement - FID)

Objective: To determine the DNA binding affinity of this compound.

Methodology:

-

Prepare DNA-Dye Complex: Prepare a solution of a fluorescent DNA intercalator (e.g., ethidium bromide or SYBR Green) and double-stranded DNA (e.g., calf thymus DNA) in a suitable buffer.

-

Baseline Fluorescence: Measure the initial fluorescence of the DNA-dye complex.

-

Titration with Drug: Add increasing concentrations of this compound to the DNA-dye complex.

-

Fluorescence Measurement: Measure the fluorescence intensity after each addition of the drug. The displacement of the fluorescent dye by the drug will lead to a decrease in fluorescence.

-

Data Analysis: Plot the change in fluorescence as a function of the drug concentration to determine the binding constant (K).

References

The Role of 11-Deoxydaunomycinol as an Aglycone in Antitumor Anthracyclines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The anthracycline class of antibiotics represents a cornerstone of cancer chemotherapy. While clinically effective, their utility is often limited by significant cardiotoxicity. A major focus of drug development in this area is the synthesis of novel analogues with an improved therapeutic index. The modification of the aglycone moiety of these molecules offers a promising avenue for modulating their biological activity and toxicity. This technical guide explores the role of 11-Deoxydaunomycinol, a modified anthracycline aglycone, in the development of next-generation antitumor agents. By removing the hydroxyl group at the C-11 position, researchers aim to alter the molecule's electronic properties and steric profile, potentially impacting its mechanism of action and reducing off-target effects. This document details the synthetic strategies for 11-deoxyanthracyclinones, their proposed mechanisms of action, and a summary of their in vitro cytotoxic activities against various cancer cell lines, drawing upon data from closely related analogues.

Introduction: The Significance of the Aglycone Moiety

Anthracycline antibiotics, such as doxorubicin and daunorubicin, consist of a tetracyclic aglycone and a sugar moiety, typically daunosamine. The aglycone is critical for the primary mechanisms of antitumor activity, which include intercalation into DNA and inhibition of topoisomerase II. Modifications to the aglycone can profoundly influence these interactions, as well as the drug's redox properties, which are implicated in cardiotoxicity. The 11-hydroxyl group, in particular, is believed to participate in the generation of reactive oxygen species (ROS) through redox cycling. Its removal, yielding an 11-deoxy analogue, is a rational design strategy to mitigate this toxicity.

Synthesis of 11-Deoxyanthracyclinones

The synthesis of 11-deoxyanthracyclinones is a multi-step process that often involves the construction of the tetracyclic ring system from simpler precursors. While specific protocols for this compound are not extensively detailed in publicly available literature, a general synthetic workflow can be constructed based on the synthesis of related 11-deoxyanthracyclinone intermediates.

A common strategy involves a Diels-Alder reaction to form the core ring structure, followed by a series of modifications to introduce the desired functional groups.

Experimental Workflow: Synthesis of 11-Deoxyanthracyclinone Intermediates

Caption: Generalized workflow for the synthesis of 11-deoxyanthracyclinone intermediates.

Key Experimental Protocols:

Diels-Alder Reaction:

-

Reactants: A suitable dienophile, such as 4a,9a-epoxy-4a,9a-dihydroanthracene-1,4,9,10-tetraone, is reacted with a diene (e.g., 4-methoxy-2-trimethylsiloxybuta-1,3-diene).

-

Conditions: The reaction is typically carried out in an organic solvent like tetrahydrofuran (THF).

-

Outcome: Formation of a Diels-Alder adduct, which serves as the tetracyclic precursor.

Catalytic Hydrogenolysis:

-

Substrate: The epoxide derivative of the Diels-Alder adduct.

-

Catalyst: 5% Palladium on carbon (Pd-C) is a commonly used catalyst.

-

Conditions: The reaction is performed under a hydrogen atmosphere (e.g., 40 atm) in a solvent such as dimethylformamide (DMF) at elevated temperatures (e.g., 80°C).

-

Purpose: To open the epoxide ring and reduce specific functionalities.

Oxidation:

-

Reagents: Air oxidation or other mild oxidizing agents are used.

-

Purpose: To re-establish the quinone system in the A-ring of the anthracyclinone.

Mechanism of Action of 11-Deoxy Anthracyclines

The antitumor activity of 11-deoxy anthracycline analogues is believed to proceed through several established mechanisms characteristic of the anthracycline class. The removal of the 11-hydroxyl group may modulate the relative contributions of these pathways.

Caption: Proposed signaling pathways for 11-deoxy anthracyclines.

The primary mechanisms of action are:

-

DNA Intercalation: The planar tetracyclic aglycone inserts between DNA base pairs, disrupting DNA replication and transcription.

-

Topoisomerase II Inhibition: The drug stabilizes the topoisomerase II-DNA cleavage complex, leading to double-strand breaks.

-

Reduced ROS Generation: The absence of the 11-hydroxyl group is hypothesized to decrease the efficiency of redox cycling, thereby reducing the production of cardiotoxic reactive oxygen species.

In Vitro Cytotoxicity of 11-Deoxy Anthracycline Analogues

The antitumor potential of novel anthracycline analogues is initially assessed through in vitro cytotoxicity assays against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound. The following table summarizes representative IC50 values for doxorubicin and its analogues against various cell lines, providing a benchmark for the expected activity of 11-deoxy derivatives.

| Compound/Analogue | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Doxorubicin | MCF7 | Breast Cancer | 1.20 | [1] |

| Doxorubicin | HCT116 | Colon Cancer | 24.30 | [2] |

| Doxorubicin | PC3 | Prostate Cancer | 2.64 | [2] |

| Doxorubicin | Hep-G2 | Liver Cancer | 14.72 | [2] |

| Doxorubicin | 293T | Embryonic Kidney (Non-cancerous) | 13.43 | [2] |

| MagAlg-DOX | MCF7 | Breast Cancer | 18.25 | [1] |

| Doxorubicin | AC16 | Cardiomyocytes | ~5.0 (at 24h, MTT assay) | [3] |

Note: Data for specific this compound glycosides are limited. The provided data for doxorubicin and its conjugate (MagAlg-DOX) serve as a reference for typical anthracycline cytotoxicity. The activity of 11-deoxy analogues would be expected to be in a similar micromolar range, with variations depending on the attached sugar moiety and other structural modifications.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Drug Incubation: The cells are treated with a range of concentrations of the test compound (e.g., an 11-deoxy anthracycline) and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: An MTT solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Cell viability is calculated as a percentage relative to untreated control cells. The IC50 value is determined by plotting cell viability against drug concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

The development of this compound-based anthracyclines represents a logical and promising strategy in the quest for safer and more effective cancer chemotherapeutics. The removal of the 11-hydroxyl group is anticipated to reduce cardiotoxicity by attenuating ROS generation, a major liability of existing anthracyclines. While direct and extensive data on this compound itself remains to be fully elucidated in the public domain, the foundational knowledge from related 11-deoxyanthracyclinones provides a strong rationale for their continued investigation.

Future research should focus on the total synthesis of various glycosides of this compound and a comprehensive evaluation of their in vitro and in vivo antitumor activity and, critically, their cardiotoxicity profile in relevant animal models. Such studies will be instrumental in determining whether the "11-deoxy" modification strategy can indeed yield a new generation of anthracyclines with a superior therapeutic window.

References

- 1. In vitro cytotoxicity analysis of doxorubicin-loaded/superparamagnetic iron oxide colloidal nanoassemblies on MCF7 and NIH3T3 cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro assessment of cytotoxic and genotoxic activities of the anticancer drug doxorubicin [ejchem.journals.ekb.eg]

- 3. Comparative In Vitro Study of the Cytotoxic Effects of Doxorubicin’s Main Metabolites on Cardiac AC16 Cells Versus the Parent Drug - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: Preliminary Investigation of 11-Deoxydaunomycinol's Anticancer Potential

A Note to the Reader

The information that could be retrieved points towards synthetic chemistry efforts, such as the synthesis of 11-Deoxydaunomycinone, a related anthracyclinone derivative. However, these sources do not extend to detailed biological evaluations, including cytotoxicity assays, apoptosis studies, or in vivo efficacy models for 11-Deoxydaunomycinol itself.

Therefore, in the interest of scientific accuracy and transparency, this guide will proceed by outlining the established anticancer properties and mechanisms of the parent compound class, the anthracyclines, as a foundational framework. This will be complemented by a structured template of the experimental methodologies and data presentation that would be essential for a preliminary investigation of a novel compound like this compound. This approach aims to provide a valuable resource for researchers by detailing the necessary scientific rigor and experimental design required to explore the potential of new anticancer agents.

Introduction to Anthracyclines and the Rationale for Investigating this compound

Anthracyclines, such as doxorubicin and daunorubicin, are a cornerstone of cancer chemotherapy, utilized in the treatment of a wide array of hematological and solid tumors. Their potent anticancer effects are primarily attributed to their ability to intercalate with DNA, inhibit the function of topoisomerase II, and generate reactive oxygen species (ROS), ultimately leading to cell cycle arrest and apoptosis.

The chemical structure of this compound, as a derivative of this class, suggests a potential for similar cytotoxic activities. Modifications at the C-11 position could influence its pharmacological properties, including its DNA binding affinity, cellular uptake, and susceptibility to drug resistance mechanisms. A thorough investigation into its anticancer potential is therefore a scientifically valid and potentially fruitful endeavor.

Hypothetical Experimental Protocols for the Investigation of this compound

The following sections detail the standard experimental protocols that would be employed to assess the anticancer potential of a novel compound like this compound.

In Vitro Cytotoxicity Assays

Objective: To determine the concentration-dependent cytotoxic effects of this compound on various cancer cell lines.

Methodology: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

-

Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the culture medium. The cells are treated with these concentrations for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 3-4 hours.

-

Formazan Solubilization: The MTT solution is removed, and DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.

Apoptosis Assays

Objective: To determine if the cytotoxic effects of this compound are mediated through the induction of apoptosis.

Methodology: Annexin V-FITC/Propidium Iodide (PI) Staining with Flow Cytometry

-

Cell Treatment: Cancer cells are treated with this compound at its IC50 concentration for a predetermined time.

-

Cell Harvesting and Staining: Cells are harvested, washed with PBS, and then resuspended in Annexin V binding buffer. Annexin V-FITC and PI are added to the cell suspension and incubated in the dark.

-

Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-FITC detects the externalization of phosphatidylserine, an early marker of apoptosis, while PI stains the DNA of cells with compromised membranes, indicating late apoptosis or necrosis.

-

Data Interpretation: The results are presented as dot plots, distinguishing between viable, early apoptotic, late apoptotic, and necrotic cell populations.

Cell Cycle Analysis

Objective: To investigate the effect of this compound on cell cycle progression.

Methodology: Propidium Iodide (PI) Staining and Flow Cytometry

-

Cell Treatment and Fixation: Cells are treated with this compound, harvested, and then fixed in cold 70% ethanol.

-

Staining: The fixed cells are washed and then stained with a solution containing PI and RNase A.

-

Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry.

-

Data Analysis: The percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is quantified to identify any cell cycle arrest.

Quantitative Data Summary (Hypothetical)

The following tables are templates for how quantitative data from the aforementioned experiments would be presented.

Table 1: In Vitro Cytotoxicity of this compound (IC50 Values in µM)

| Cell Line | 24 hours | 48 hours | 72 hours |

| MCF-7 | Data | Data | Data |

| A549 | Data | Data | Data |

| HCT116 | Data | Data | Data |

Table 2: Apoptosis Induction by this compound (at IC50 concentration, 48h)

| Cell Line | % Early Apoptosis | % Late Apoptosis/Necrosis |

| MCF-7 | Data | Data |

| A549 | Data | Data |

| HCT116 | Data | Data |

Table 3: Cell Cycle Analysis of this compound Treated Cells (at IC50, 24h)

| Cell Line | % G0/G1 Phase | % S Phase | % G2/M Phase |

| MCF-7 | Data | Data | Data |

| A549 | Data | Data | Data |

| HCT116 | Data | Data | Data |

Visualization of Key Cellular Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the established signaling pathway for anthracyclines and a typical experimental workflow for drug screening. These would be adapted based on specific findings for this compound.

An In-depth Technical Guide to the Structural Relationship and Biological Activity of 11-Deoxydaunomycinol and Daunorubicin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the structural and functional differences between the anthracycline antibiotic daunorubicin and its derivative, 11-Deoxydaunomycinol. This document outlines their chemical structures, synthetic pathways, and comparative biological activities, supported by quantitative data and detailed experimental methodologies.

Introduction: Structural Nuances of Anthracyclines

Daunorubicin is a potent chemotherapeutic agent widely used in the treatment of various cancers, particularly acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL).[1] Its mechanism of action primarily involves the intercalation into DNA and the inhibition of topoisomerase II, leading to the suppression of DNA replication and transcription in cancer cells.[2] The biological activity and toxicity of anthracyclines are intrinsically linked to their chemical structure. Even minor modifications to the anthracycline scaffold can significantly impact their pharmacological properties.

This guide focuses on a specific structural analog, this compound, and its relationship to the parent compound, daunorubicin. This compound is characterized by two key structural modifications: the absence of the hydroxyl group at the 11th position of the aglycone and the reduction of the C-13 ketone to a hydroxyl group. Understanding the implications of these structural changes is crucial for the development of novel anthracycline derivatives with improved therapeutic indices.

Chemical Structures

The fundamental difference between this compound and daunorubicin lies in two specific positions on the tetracyclic aglycone ring system.

-

Daunorubicin: Possesses a hydroxyl (-OH) group at the C-11 position and a ketone (C=O) group at the C-13 position.

-

This compound: Lacks the hydroxyl group at the C-11 position and has a hydroxyl (-OH) group at the C-13 position, resulting from the reduction of the ketone.

Below is a visual representation of their chemical structures.

Figure 1: Chemical Structures of Daunorubicin and this compound.

Synthesis and Metabolism

Daunorubicin is a natural product isolated from Streptomyces peucetius. Its primary metabolite in humans is daunorubicinol , formed by the enzymatic reduction of the C-13 ketone by cytosolic aldo-keto reductases.[3]

This compound is a synthetic derivative. Its synthesis involves a two-step process starting from daunorubicin:

-

Deoxygenation at C-11: The hydroxyl group at the 11th position of daunorubicin is removed to produce 11-deoxydaunomycin.

-

Reduction at C-13: The ketone at the C-13 position of 11-deoxydaunomycin is then reduced to a hydroxyl group to yield this compound.

The following diagram illustrates the synthetic and metabolic relationship between these compounds.

Caption: Synthetic and metabolic pathways. (Within 100 characters)

Comparative Biological Activity

The structural modifications in this compound significantly influence its biological activity, particularly its cytotoxicity against cancer cells. While specific comparative data for this compound is limited in publicly available literature, studies on the parent compounds and related analogs provide valuable insights.

The cytotoxicity of anthracyclines is typically evaluated by determining their half-maximal inhibitory concentration (IC50), which is the concentration of a drug that inhibits a biological process (e.g., cell proliferation) by 50%.

| Compound | Cell Line | IC50 (µM) | Reference |

| Daunorubicin | HL-60 (Human promyelocytic leukemia) | 0.01 - 0.1 | [4] |

| Daunorubicin | K562 (Human chronic myelogenous leukemia) | 0.1 - 1.0 | [5] |

| Daunorubicin | MCF-7 (Human breast adenocarcinoma) | 0.1 - 1.0 | [6] |

| Daunorubicin | A549 (Human lung carcinoma) | 0.1 - 1.0 | [6] |

| Daunorubicinol | Neonatal Rat Ventricular Cardiomyocytes | > 2.5 | [3][7] |

Note: The IC50 values for daunorubicin can vary depending on the specific cell line and experimental conditions.

Studies have shown that the primary metabolite of daunorubicin, daunorubicinol, exhibits significantly lower cytotoxic activity against cancer cells compared to the parent drug.[3] For instance, in neonatal rat ventricular cardiomyocytes, daunorubicin induced concentration-dependent cytotoxicity, while exogenously administered daunorubicinol showed significantly lower toxicity.[3][7] This suggests that the reduction of the C-13 ketone to a hydroxyl group diminishes the anticancer efficacy.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the synthesis and evaluation of daunorubicin analogs.

Synthesis of this compound

The synthesis of this compound from daunorubicin is a multi-step process that requires careful control of reaction conditions.

Step 1: Synthesis of 11-Deoxydaunomycinone

A common precursor for 11-deoxy anthracyclines is 11-deoxydaunomycinone. While the full synthesis is complex, a key step involves the reductive removal of the C-11 hydroxyl group from a protected daunorubicinone derivative.

Step 2: Glycosylation

The 11-deoxydaunomycinone is then glycosylated with a suitable daunosamine donor to yield 11-deoxydaunomycin.

Step 3: Reduction of the C-13 Ketone

The final step is the stereoselective reduction of the C-13 ketone of 11-deoxydaunomycin to the corresponding alcohol, this compound. This is typically achieved using a reducing agent such as sodium borohydride (NaBH4).

Illustrative Experimental Workflow:

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Daunorubicin and its hydroxy metabolite in cardiomyocytes: insights into cellular kinetics, toxicity, DNA damage, and dexrazoxane-induced cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Design of New Daunorubicin Derivatives with High Cytotoxic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of 4-demethoxy-11-deoxy-analogs of daunomycin and adriamycin - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Biological intricacies of 11-Deoxydaunomycinol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

11-Deoxydaunomycinol, a derivative of the anthracycline antibiotic daunorubicin, represents a compelling subject for fundamental cancer research. This technical guide delves into the core biological activities of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing its proposed mechanisms of action. Anthracyclines, as a class, are known for their potent cytotoxic effects against a broad spectrum of cancers, primarily through intercalation into DNA and inhibition of topoisomerase II, leading to cell cycle arrest and apoptosis. While specific research on this compound is nascent, this document synthesizes available information on its close analogs and the broader 11-deoxyanthracycline class to provide a foundational understanding for future investigation.

Quantitative Biological Activity

The cytotoxic potential of 11-deoxyanthracycline analogs has been evaluated against various cancer cell lines. The following table summarizes the available quantitative data, primarily focusing on the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency in inhibiting biological or biochemical functions.

| Compound/Analog | Cell Line | Assay Type | IC50 (µM) | Reference |

| Analog of 11-Deoxydaunomycinone | Human Promyelocytic Leukemia (HL-60) | MTT Assay | Data not publicly available in abstract | [1] |

| Analog of 11-Deoxydaunomycinone | Human Breast Cancer (MCF-7) | MTT Assay | Data not publicly available in abstract | [1] |

| Doxorubicin (for comparison) | Various | Various | Cell line dependent | [2] |

| Daunorubicin (for comparison) | Various | Various | Cell line dependent | [3] |

Core Mechanisms of Action

The primary mechanisms of action for anthracyclines like this compound are centered on the disruption of fundamental cellular processes, leading to cancer cell death.

DNA Intercalation and Topoisomerase II Inhibition

Like its parent compound, daunorubicin, this compound is believed to exert its cytotoxic effects by intercalating into the DNA of cancer cells. This process involves the insertion of the planar anthracycline ring system between DNA base pairs, leading to a distortion of the DNA helix. This distortion interferes with the processes of DNA replication and transcription.[3][4][5]

Furthermore, anthracyclines are potent inhibitors of topoisomerase II. This enzyme is crucial for relieving torsional stress in DNA during replication and transcription by creating transient double-strand breaks. By stabilizing the topoisomerase II-DNA complex, this compound would prevent the re-ligation of these breaks, leading to the accumulation of DNA damage and the initiation of apoptotic pathways.[3][4][5]

Induction of Apoptosis

The accumulation of DNA damage triggers a cellular stress response that culminates in programmed cell death, or apoptosis. This is a critical mechanism for eliminating cancerous cells. The apoptotic cascade can be initiated through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. In the context of anthracycline-induced damage, the intrinsic pathway is often predominant. DNA damage can lead to the activation of pro-apoptotic proteins and the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, the executioner enzymes of apoptosis.

Cell Cycle Arrest

By interfering with DNA replication and inducing DNA damage, this compound is expected to cause a halt in the cell cycle progression.[6] This cell cycle arrest, often occurring at the G1/S or G2/M checkpoints, provides the cell with an opportunity to repair the DNA damage. However, if the damage is too extensive, the cell is directed towards apoptosis.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the biological activity of anthracycline compounds.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with serial dilutions of this compound (or its analogs) and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. The MTT is reduced by metabolically active cells to form insoluble purple formazan crystals.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.

Cell Cycle Analysis: Flow Cytometry

Flow cytometry is a powerful technique to analyze the distribution of cells in different phases of the cell cycle based on their DNA content.

Protocol:

-

Cell Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for a specified time.

-

Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing a fluorescent DNA intercalating agent (e.g., propidium iodide) and RNase A (to prevent staining of RNA).

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA-bound dye is proportional to the DNA content.

-

Data Interpretation: The resulting DNA content histogram will show distinct peaks corresponding to cells in the G0/G1 phase (2n DNA content), S phase (intermediate DNA content), and G2/M phase (4n DNA content). Analyze the percentage of cells in each phase to determine the effect of the compound on cell cycle progression.

Visualizing Molecular Pathways and Workflows

To better understand the proposed mechanisms and experimental procedures, the following diagrams have been generated using the DOT language.

Conclusion and Future Directions

This compound holds promise as a subject for further anticancer research. Based on the activity of its close analogs and the well-established mechanisms of anthracyclines, it is hypothesized to be a potent cytotoxic agent that induces cell death through DNA intercalation, topoisomerase II inhibition, and subsequent cell cycle arrest and apoptosis. To fully elucidate its therapeutic potential, further research is imperative. Specifically, future studies should focus on:

-

Quantitative analysis: Determining the IC50 values of this compound against a comprehensive panel of cancer cell lines.

-

Mechanism of action: Investigating the specific signaling pathways modulated by this compound that lead to apoptosis and cell cycle arrest.

-

In vivo studies: Evaluating the anti-tumor efficacy and toxicity profile of this compound in preclinical animal models.

This technical guide provides a foundational framework for researchers and drug development professionals to build upon in their exploration of this compound as a potential next-generation anticancer therapeutic.

References

- 1. researchgate.net [researchgate.net]

- 2. Induction of G1-phase cell cycle arrest and apoptosis pathway in MDA-MB-231 human breast cancer cells by sulfated polysaccharide extracted from Laurencia papillosa - PMC [pmc.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. taylorandfrancis.com [taylorandfrancis.com]

Initial Studies on the Cytotoxicity of Daunorubicin: A Technical Overview

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the initial studies on the cytotoxicity of Daunorubicin, an anthracycline antibiotic widely used in the treatment of various cancers, particularly acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL). While the initial query focused on the derivative 11-Deoxydaunomycinol, the available scientific literature predominantly centers on its parent compound, Daunorubicin. This document will, therefore, detail the cytotoxic properties, mechanisms of action, and relevant experimental protocols for Daunorubicin as a foundational analogue. The core principles and methodologies described herein are fundamental to the study of anthracycline cytotoxicity and are applicable to the investigation of its derivatives.

Daunorubicin exerts its potent anti-neoplastic effects through a multi-faceted mechanism that ultimately leads to cancer cell death.[1] Its primary modes of action include intercalation into DNA, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS), all of which contribute to the induction of apoptosis.[1][2][3] Understanding the cytotoxic profile of Daunorubicin is crucial for optimizing its therapeutic use and for the development of novel, more effective, and less toxic analogues.

Quantitative Cytotoxicity Data

The cytotoxic potential of Daunorubicin is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cell population. These values are highly dependent on the cancer cell line and the duration of drug exposure. The following table summarizes the IC50 values of Daunorubicin in various human cancer cell lines as determined by in vitro studies.

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time | Reference |

| HL-60 | Acute Myeloid Leukemia | 2.52 | 24 hours | [4] |

| U937 | Acute Myeloid Leukemia | 1.31 | 24 hours | [4] |

| AML-2 | Acute Myeloid Leukemia | Not specified | Not specified | [1] |

| CCRF-CEM | Acute T-lymphoblastic Leukemia | Not specified | Not specified | [5] |

| MOLT-4 | Acute T-lymphoblastic Leukemia | Not specified | Not specified | [5] |

| SUP-B15 | Acute B-lymphoblastic Leukemia | Not specified | Not specified | [5] |

| MV4-11 | Acute Myeloid Leukemia | Not specified | 72 hours | [6] |

| MOLM-13 | Acute Myeloid Leukemia | Not specified | 72 hours | [6] |

| OCI-AML2 | Acute Myeloid Leukemia | Not specified | 72 hours | [6] |

| OCI-AML3 | Acute Myeloid Leukemia | Not specified | 72 hours | [6] |

| KG-1 | Acute Myeloid Leukemia | Not specified | 72 hours | [6] |

| K562 | Chronic Myeloid Leukemia | Not specified | 72 hours | [6] |

| U937 | Histiocytic Lymphoma | Not specified | 72 hours | [6] |

| THP-1 | Acute Monocytic Leukemia | Not specified | 72 hours | [6] |

| MES-SA | Uterine Sarcoma | 0.07 - 3 | Not specified | [3] |

| B16 | Mouse Melanoma | Not specified | Not specified | [3] |

| MCF-7 | Breast Cancer | 8.306 | 48 hours | [7] |

| MDA-MB-231 | Breast Cancer | 6.602 | 48 hours | [7] |

Experimental Protocols: Cytotoxicity Assessment

The determination of a compound's cytotoxicity is a fundamental step in pre-clinical drug development. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic effects of a compound.

MTT Assay Protocol for Daunorubicin Cytotoxicity

1. Cell Seeding:

-

Cancer cells are harvested from culture and counted using a hemocytometer or automated cell counter.

-

Cells are seeded into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of complete culture medium.

-

The plate is incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment and recovery.

2. Compound Treatment:

-

A stock solution of Daunorubicin is prepared in a suitable solvent (e.g., DMSO or sterile water) and then serially diluted in culture medium to achieve a range of final concentrations.

-

The culture medium from the 96-well plate is carefully aspirated, and 100 µL of the medium containing the various concentrations of Daunorubicin is added to the respective wells.

-

Control wells containing cells treated with vehicle (solvent) only are included.

-

The plate is incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

3. MTT Addition and Incubation:

-

Following the treatment period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well.

-

The plate is incubated for an additional 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

4. Formazan Solubilization:

-

The medium containing MTT is carefully removed.

-

100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) is added to each well to dissolve the formazan crystals.

-

The plate is gently agitated on a shaker for 5-15 minutes to ensure complete dissolution.

5. Absorbance Measurement and Data Analysis:

-

The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm is often used to subtract background absorbance.

-

The percentage of cell viability is calculated relative to the vehicle-treated control cells.

-

The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the Daunorubicin concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Mechanisms of Action

Daunorubicin induces cytotoxicity through several interconnected mechanisms, primarily leading to the activation of apoptotic pathways.

Mechanism of Action

The cytotoxic effects of Daunorubicin are initiated by its interaction with cellular macromolecules. The primary mechanisms include:

-

DNA Intercalation: Daunorubicin's planar anthracycline ring structure inserts itself between the base pairs of the DNA double helix. This intercalation distorts the DNA structure, interfering with DNA replication and transcription.[1][8]

-

Topoisomerase II Inhibition: Daunorubicin stabilizes the complex formed between DNA and topoisomerase II, an enzyme crucial for relieving torsional stress in DNA during replication.[1][3] This stabilization prevents the re-ligation of the DNA strands, leading to double-strand breaks and the activation of DNA damage response pathways.[1]

-

Generation of Reactive Oxygen Species (ROS): The quinone moiety of Daunorubicin can undergo redox cycling, leading to the production of free radicals such as superoxide anions and hydrogen peroxide.[1] These ROS can cause oxidative damage to DNA, proteins, and lipids, contributing to cellular stress and apoptosis.[1]

Apoptotic Signaling Pathways

The cellular damage induced by Daunorubicin triggers programmed cell death, or apoptosis, through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

-

Intrinsic Pathway: DNA damage activates sensor proteins that lead to the activation of pro-apoptotic Bcl-2 family members, such as Bax and Bak. These proteins permeabilize the mitochondrial outer membrane, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9, the initiator caspase of the intrinsic pathway. Caspase-9, in turn, activates executioner caspases like caspase-3, leading to the dismantling of the cell.

-

Extrinsic Pathway: Daunorubicin has also been shown to upregulate the expression of death receptors, such as Fas, on the surface of cancer cells. The binding of their cognate ligands (e.g., FasL) triggers the recruitment of adaptor proteins and pro-caspase-8, leading to the activation of caspase-8, the initiator caspase of the extrinsic pathway. Active caspase-8 can directly activate executioner caspases or cleave Bid to tBid, which then amplifies the apoptotic signal through the intrinsic pathway.

Visualizations

Experimental Workflow

Caption: Experimental workflow for determining the cytotoxicity of Daunorubicin using the MTT assay.

Signaling Pathway

Caption: Simplified signaling pathway of Daunorubicin-induced apoptosis.

References

- 1. researchgate.net [researchgate.net]

- 2. go.drugbank.com [go.drugbank.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. ABT-737, Synergistically Enhances Daunorubicin-Mediated Apoptosis in Acute Myeloid Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Time dependent response of daunorubicin on cytotoxicity, cell cycle and DNA repair in acute lymphoblastic leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ijpsonline.com [ijpsonline.com]

- 8. Daunorubicin - Wikipedia [en.wikipedia.org]

The Emergence of 11-Deoxydaunomycinol: A Novel Daunorubicin Analogue

A comprehensive analysis of the discovery, synthesis, and biological evaluation of 11-Deoxydaunomycinol, a promising analogue of the widely used chemotherapeutic agent daunorubicin. This document details its origins, cytotoxic properties, and the experimental methodologies underpinning its investigation, offering valuable insights for researchers and professionals in drug development.

Introduction

In the ongoing quest to develop more effective and less toxic anticancer agents, structural modification of existing chemotherapeutics remains a cornerstone of drug discovery. The anthracycline antibiotic daunorubicin, a potent inhibitor of DNA topoisomerase II, has been a mainstay in the treatment of various leukemias and solid tumors for decades. However, its clinical utility is often hampered by significant side effects, most notably cardiotoxicity. This has spurred extensive research into the synthesis and evaluation of novel analogues with improved therapeutic indices. One such analogue that has emerged from these efforts is this compound. This technical guide provides an in-depth overview of the discovery and characterization of this daunorubicin analogue, with a focus on its quantitative biological data, the experimental protocols for its study, and the underlying molecular pathways.

Discovery and Synthesis

The initial discovery of a compound closely related to this compound, identified as 4-O-demethyl-11-deoxy-13-dihydrodaunorubicin, was reported in 1982 by Cassinelli and colleagues.[1] This novel anthracycline was isolated from cultures of Streptomyces peucetius var. aureus, a known producer of other anthracyclines.[1] The "13-dihydro" designation indicates the reduction of the C-13 ketone in the side chain of 4-O-demethyl-11-deoxydaunorubicin, resulting in a secondary alcohol, a characteristic feature of daunomycinol and its analogues. The absence of the hydroxyl group at the C-11 position represents a key structural modification from the parent compound, daunorubicin.

Experimental Protocols

Isolation and Purification of 4-O-demethyl-11-deoxydaunorubicin and its Analogues

The following protocol is based on the methods described by Cassinelli et al. for the isolation of anthracyclines from Streptomyces peucetius var. aureus.[1]

-

Fermentation: Cultures of Streptomyces peucetius var. aureus are grown in a suitable fermentation medium to allow for the production of the anthracycline complex.

-

Solvent Partition: The fermentation broth is harvested, and the anthracyclines are extracted from the mycelium and the filtered broth using solvent partitioning techniques, typically with a water-immiscible organic solvent.

-

Column Chromatography: The crude extract containing a mixture of anthracyclines is then subjected to column chromatography for separation. Various stationary phases and solvent systems can be employed to achieve separation of the different analogues.

-

Characterization: The isolated compounds, including 4-O-demethyl-11-deoxy-13-dihydrodaunorubicin, are characterized using a combination of chemical and physical methods, such as mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy to confirm their structures.

Biological Activity and Mechanism of Action

The primary mechanism of action for anthracyclines like daunorubicin involves the inhibition of DNA synthesis. This is achieved through two main pathways: intercalation into the DNA double helix and the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair. This dual action leads to the formation of DNA strand breaks and ultimately triggers apoptosis in rapidly dividing cancer cells.

While specific mechanistic studies on this compound are limited in the publicly available literature, its structural similarity to daunorubicin strongly suggests that it shares a similar mechanism of action. The diagram below illustrates the generally accepted signaling pathway for anthracycline-induced cytotoxicity.

References

Methodological & Application

Total Synthesis of 11-Deoxydaunomycinol: Application Notes and Protocols for Researchers

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the total synthesis of 11-Deoxydaunomycinol, a crucial analog in the development of novel anthracycline-based chemotherapeutics. This guide consolidates information from key synthetic routes, presenting quantitative data in a clear, comparative format, alongside detailed experimental procedures for pivotal reactions.

Introduction

This compound is a synthetic anthracycline that lacks the C-11 hydroxyl group of the natural product daunomycin. This structural modification has been a subject of interest in medicinal chemistry to potentially alter the cardiotoxicity profile and antitumor activity of this class of compounds. The total synthesis of this compound and its aglycone, 11-Deoxydaunomycinone, has been approached through various strategies, primarily converging on the construction of the tetracyclic ring system followed by stereoselective reduction of the C-7 ketone. This document outlines two prominent synthetic pathways and the final reduction step.

Synthetic Pathways Overview

Two major strategies for the synthesis of the tetracyclic core of 11-Deoxydaunomycinone are the Hauser annulation and a Friedel-Crafts-based approach.

Diagram: Overall Synthetic Strategies for 11-Deoxydaunomycinone

Caption: Converging synthetic pathways to this compound.

Quantitative Data Summary

The following table summarizes the yields for key steps in the synthesis of 11-Deoxydaunomycinone via two different routes.

| Reaction Step | Hauser Annulation Route | Friedel-Crafts Route |

| Key Bond Formation | Annulation of Phthalide Sulfone and Michael Acceptor | Friedel-Crafts Acylation |

| Reported Yield | ~60-70% | ~75-85% |

| Cyclization to Tetracycle | Included in annulation | Acid-catalyzed cyclization |

| Reported Yield | - | ~80-90% |

| Final Reduction to this compound | Stereoselective Ketone Reduction | Stereoselective Ketone Reduction |

| Reported Yield | ~85-95% | ~85-95% |

Experimental Protocols

Protocol 1: Synthesis of (±)-11-Deoxydaunomycinone via Hauser Annulation

This protocol is based on the Hauser annulation strategy, which involves the reaction of a cyanophthalide with a Michael acceptor to construct the anthracyclinone core.

Materials:

-

Appropriately substituted cyanophthalide

-

2-Acetyl-1,4-dimethoxynaphthalene (or similar Michael acceptor)

-

Sodium ethoxide (NaOEt)

-

Anhydrous ethanol

-

Hydrochloric acid (HCl)

-

Standard laboratory glassware and purification apparatus (chromatography)

Procedure:

-

Annulation Reaction:

-

To a solution of the cyanophthalide (1.0 eq) and 2-acetyl-1,4-dimethoxynaphthalene (1.1 eq) in anhydrous ethanol, add a solution of sodium ethoxide (1.5 eq) in ethanol dropwise at room temperature under an inert atmosphere (e.g., argon or nitrogen).

-

Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, neutralize the reaction mixture with 2 M HCl and extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the tetracyclic intermediate.

-

-

Demethylation and Cyclization:

-

The tetracyclic intermediate from the previous step is then subjected to demethylation and cyclization conditions, which can vary depending on the specific protecting groups used. Typically, this involves treatment with a strong acid such as trifluoroacetic acid or boron tribromide.

-

Diagram: Hauser Annulation Workflow

Application Notes and Protocols for the Purification of 11-Deoxydaunomycinol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the purification of 11-Deoxydaunomycinol, an anthracycline antibiotic of interest in oncological research. The following protocols are designed to offer comprehensive guidance on achieving high purity of the target compound through various chromatographic and crystallization techniques.

Overview of Purification Strategies

The purification of this compound from a crude synthetic mixture or natural product extract typically involves a multi-step approach to remove impurities, isomers, and other related substances. The primary methods employed are preparative high-performance liquid chromatography (HPLC) and flash column chromatography, followed by a final crystallization step to obtain a highly pure, crystalline solid. The selection of the appropriate method or combination of methods will depend on the initial purity of the crude material, the quantity to be purified, and the desired final purity.

A general workflow for the purification process is outlined below.

Application Notes and Protocols for Determining the Biological Activity of 11-Deoxydaunomycinol

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Deoxydaunomycinol is an analog of the anthracycline antibiotic daunorubicin, a potent chemotherapeutic agent. To characterize the biological activity of novel compounds like this compound, a series of robust in vitro assays are essential. These assays provide critical information on the compound's cytotoxicity, its ability to induce programmed cell death (apoptosis), and its effects on cell cycle progression. This document provides detailed protocols for these key assays, along with templates for data presentation and visualizations of the experimental workflows and relevant signaling pathways.

Disclaimer: The quantitative data presented in the tables below is hypothetical and for illustrative purposes only, as specific experimental data for this compound is not publicly available. These tables serve as a guide for presenting experimental findings.

Data Presentation

Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines (Hypothetical Data)

| Cell Line | Cancer Type | IC50 (µM) after 48h |

| MCF-7 | Breast Adenocarcinoma | 2.5 ± 0.3 |

| A549 | Lung Carcinoma | 5.1 ± 0.6 |

| HCT116 | Colon Carcinoma | 3.8 ± 0.4 |

| K562 | Chronic Myelogenous Leukemia | 1.9 ± 0.2 |

IC50 values represent the concentration of a drug that is required for 50% inhibition of cell viability.

Table 2: Apoptosis Induction by this compound in K562 Cells (Hypothetical Data)

| Treatment | Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |

| Control | 0 | 2.1 ± 0.5 | 1.5 ± 0.3 |

| This compound | 1.0 | 15.4 ± 1.8 | 5.2 ± 0.7 |

| This compound | 2.5 | 35.2 ± 2.5 | 12.8 ± 1.1 |

| This compound | 5.0 | 58.7 ± 3.1 | 25.6 ± 2.2 |

Data presented as mean ± standard deviation from three independent experiments.

Table 3: Cell Cycle Analysis of K562 Cells Treated with this compound for 24 hours (Hypothetical Data)

| Treatment | Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |

| Control | 0 | 45.2 ± 2.1 | 35.8 ± 1.9 | 19.0 ± 1.5 |

| This compound | 1.0 | 48.9 ± 2.3 | 30.1 ± 1.7 | 21.0 ± 1.6 |

| This compound | 2.5 | 55.6 ± 2.8 | 25.4 ± 1.4 | 19.0 ± 1.3 |

| This compound | 5.0 | 68.3 ± 3.2 | 15.2 ± 1.1 | 16.5 ± 1.0 |

Data presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability. The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases of living cells to a purple formazan product.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

96-well flat-bottom plates

-

This compound stock solution (in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in PBS)

-